N-(4-bromophenyl)-3-chloropropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDHQIUBGSISCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336300 | |
| Record name | N-(4-bromophenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19205-70-0 | |
| Record name | N-(4-bromophenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(4-bromophenyl)-3-chloropropanamide and Analogues
The synthesis of this compound and its analogues primarily revolves around the formation of an amide bond between an aniline (B41778) derivative and a propanoyl chloride or a related carboxylic acid derivative.
Preparative Strategies for N-Arylpropanamide Derivatives
The most common and direct method for the synthesis of N-arylpropanamides, such as this compound, is the acylation of the corresponding aniline with a suitable acyl chloride. In this case, 4-bromoaniline (B143363) is reacted with 3-chloropropanoyl chloride. This reaction is typically carried out in an inert solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct.
A general procedure for the synthesis of N-substituted benzamides involves dissolving the amine in a suitable solvent like anhydrous dichloromethane (B109758) at a reduced temperature (e.g., 0°C), followed by the dropwise addition of the acyl chloride. nih.gov The reaction mixture is then stirred at room temperature for several hours. nih.gov Triethylamine is a commonly used base for this transformation. nih.gov The product can then be isolated and purified through extraction and column chromatography. nih.gov
For instance, the synthesis of the related compound N-(4-bromophenyl)benzamide has been reported with a 72% yield using a similar procedure. nih.gov Another example is the synthesis of N-(4-bromophenyl)-4-hydroxybenzamide, which was obtained in a 60% yield. nanobioletters.com These examples suggest that the acylation of 4-bromoaniline is a high-yielding and reliable method for the preparation of its amide derivatives.
| Amide Product | Aniline Precursor | Acylating Agent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-(4-bromophenyl)benzamide | 4-bromoaniline | Benzoyl chloride | Not specified | Dichloromethane | 72 | nih.gov |
| N-(4-bromophenyl)-4-hydroxybenzamide | 4-bromoaniline | 4-Hydroxybenzoyl chloride | Not specified | Dichloromethane | 60 | nanobioletters.com |
| N-(4-bromophenyl)-1-naphthamide | 4-bromoaniline | Naphthoyl chloride | Triethylamine | Dichloromethane | 86 | researchgate.net |
Synthetic Approaches to Halogenated Phenylpropanamide Precursors
The key precursor for the synthesis of this compound is 3-chloropropanoyl chloride. This acyl chloride can be prepared from 3-chloropropanoic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.
Alternatively, 3-chloropropionyl chloride can be synthesized from acrylic acid. A continuous flow procedure has been developed for the formation of the acid chloride from acrylic acid followed by a 1,4-addition of hydrogen chloride, achieving up to 94% conversion in 25 minutes at mild temperatures and pressures. Another method involves the reaction of acrylic acid with thionyl chloride in the presence of a basic organic compound like N,N-dimethylformamide.
The other essential precursor is 4-bromoaniline. This compound is commercially available or can be synthesized by the bromination of aniline. Care must be taken during the bromination of aniline to control the reaction conditions to favor the formation of the para-substituted product.
Chemical Reactivity of this compound and Related Amides
The chemical reactivity of this compound is characterized by the presence of two key reactive sites: the electrophilic carbon atom attached to the chlorine and the amide bond.
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom in the 3-position of the propanamide chain is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups. This is a typical reaction of primary alkyl halides. The reaction proceeds via an S_N2 mechanism, where the nucleophile attacks the carbon atom, and the chloride ion acts as the leaving group.
Common nucleophiles that can displace the chlorine atom include amines, thiols, and alkoxides. For example, reaction with ammonia (B1221849) or primary amines can lead to the formation of the corresponding 3-amino-N-(4-bromophenyl)propanamide derivatives. The reaction of halogenoalkanes with ammonia can sometimes lead to multiple substitutions, forming secondary and tertiary amines. clockss.org To obtain the primary amine as the major product, a large excess of ammonia is often used. clockss.org
The reaction of N-aryl-2-chloroacetamides with various nucleophiles has been studied, demonstrating the facile replacement of the chlorine atom by oxygen, nitrogen, and sulfur nucleophiles. These reactions can sometimes be followed by intramolecular cyclization to form heterocyclic systems.
| Haloalkane | Nucleophile | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Bromoethane | Ammonia | Ethylamine | S_N2 | clockss.org |
| 1-Bromopropane | Hydroxide (B78521) ion | Propan-1-ol | S_N2 | |
| General Alkyl Halide | Primary Amine | Secondary Amine | S_N2 |
Dehydrohalogenation Pathways
Treatment of this compound with a strong base can lead to an elimination reaction, specifically a dehydrohalogenation, to form N-(4-bromophenyl)acrylamide. This reaction is a β-elimination, where the base removes a proton from the carbon atom adjacent to the carbonyl group (the α-carbon), and the chlorine atom is eliminated from the β-carbon.
This transformation is a valuable method for the synthesis of acrylamide (B121943) derivatives, which are important monomers and reactive intermediates in their own right. The reaction is typically carried out using a strong base such as potassium hydroxide or sodium ethoxide in an alcoholic solvent. The resulting N-(4-bromophenyl)acrylamide is a Michael acceptor and can undergo further reactions, such as the addition of nucleophiles to the double bond. A mechanistic study of thiol addition to N-phenylacrylamide has shown that the reaction proceeds via a rate-limiting nucleophilic attack followed by rapid protonation of the enolate. youtube.com
Hydrolysis of the Amide Bond
The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 4-bromoaniline and 3-chloropropanoic acid. Amides are generally stable and require harsh conditions, such as prolonged heating with strong acids or bases, for hydrolysis to occur. chemistrysteps.commasterorganicchemistry.com
Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. youtube.com A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of the amine as its ammonium (B1175870) salt results in the formation of the carboxylic acid. youtube.com
Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com The elimination of the amide anion (a poor leaving group) is generally the rate-determining step and is driven forward by the deprotonation of the initially formed carboxylic acid by the strongly basic amide anion. chemistrysteps.com
Kinetic studies on the hydrolysis of related N-(4-substitutedaryl) succinimides have shown that the reaction proceeds via an A-2 mechanism in acidic conditions. jcsp.org.pk The rate of hydrolysis is influenced by the nature of the substituent on the phenyl ring. jcsp.org.pk
| Condition | Reagents | Products | General Mechanism | Reference |
|---|---|---|---|---|
| Acidic | H₃O⁺, Heat | Carboxylic Acid + Ammonium Salt | Protonation of carbonyl, nucleophilic attack by water, elimination | youtube.com |
| Basic | ⁻OH, Heat | Carboxylate Salt + Amine | Nucleophilic attack by hydroxide, elimination of amide anion | chemistrysteps.com |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-(4-bromophenyl)-3-chloropropanamide, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental data for this compound is not widely published in publicly accessible databases, the expected spectral features can be predicted based on its chemical structure. The spectrum would be characterized by signals corresponding to the aromatic protons on the bromophenyl ring and the aliphatic protons of the chloropropanamide chain. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the neighboring protons, thus helping to piece together the molecular framework.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. For instance, the carbonyl carbon of the amide group would appear at a significantly downfield chemical shift compared to the aliphatic and aromatic carbons. The carbon atoms of the bromophenyl ring would show distinct signals influenced by the bromine and amide substituents.
Due to the scarcity of publicly available experimental spectra for this specific compound, a detailed data table of chemical shifts and coupling constants cannot be compiled at this time.
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopic Investigations
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. Key vibrational frequencies would include the N-H stretching of the amide group, the C=O stretching of the amide (Amide I band), and the N-H bending coupled with C-N stretching (Amide II band). Additionally, C-H stretching and bending vibrations for both the aromatic and aliphatic portions of the molecule would be present, as well as the C-Br and C-Cl stretching vibrations at lower frequencies.
Fourier Transform Raman (FT-Raman) Spectroscopic Investigations for Related Compounds
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.
For this compound (C₉H₉BrClNO), the predicted monoisotopic mass is approximately 260.956 g/mol . uni.lu High-resolution mass spectrometry would be able to confirm this exact mass, thereby verifying the elemental composition.
The fragmentation pattern in a mass spectrum provides valuable structural information. Upon ionization, the molecular ion of this compound would likely undergo characteristic fragmentation pathways. These could include cleavage of the amide bond, loss of the chloroethyl group, and fragmentation of the bromophenyl ring. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in characteristic isotopic patterns for fragments containing these atoms, further aiding in their identification.
A predicted collision cross-section (CCS) value, which relates to the ion's shape and size, can also be calculated for different adducts of the molecule. For example, the predicted CCS for the protonated molecule [M+H]⁺ is 146.2 Ų. uni.lu
Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 261.96288 | 146.2 |
| [M+Na]⁺ | 283.94482 | 157.8 |
| [M-H]⁻ | 259.94832 | 152.3 |
| [M+NH₄]⁺ | 278.98942 | 167.2 |
| [M+K]⁺ | 299.91876 | 144.7 |
Data sourced from PubChem CID 532060. uni.lu
Quantum Chemical Investigations of this compound Spectroscopic Parameters
Quantum chemical calculations have become an indispensable tool in the detailed analysis and interpretation of the spectroscopic properties of molecules. For this compound, computational methods, particularly Density Functional Theory (DFT), provide deep insights into its electronic structure and vibrational modes, which are fundamental to understanding its spectroscopic signatures. These theoretical investigations are often conducted in tandem with experimental measurements to achieve a comprehensive characterization.
Theoretical studies typically commence with the optimization of the molecular geometry of this compound. Using methods like DFT with a suitable basis set, such as 6-311++G(d,p), researchers can predict the most stable conformation of the molecule in the gaseous phase. This optimized structure is the foundation for all subsequent spectroscopic parameter calculations.
The vibrational frequencies of this compound can be calculated using the optimized geometry. These theoretical frequencies are then compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. A scaling factor is often applied to the calculated wavenumbers to correct for anharmonicity and the limitations of the theoretical model, leading to a better agreement with experimental values. nih.govnih.gov The Potential Energy Distribution (PED) analysis is also employed to provide a detailed assignment of the vibrational modes to specific atomic and group motions within the molecule. nih.gov
Furthermore, quantum chemical methods are utilized to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov The calculated chemical shifts are then correlated with experimental NMR spectra, aiding in the precise assignment of signals to the different nuclei in the molecule.
Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through quantum chemical calculations. The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of the molecule. nih.gov Theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to understand the electronic transitions occurring within the molecule. researchgate.net
The combination of these quantum chemical investigations with experimental spectroscopic data allows for a robust and detailed understanding of the structural and electronic properties of this compound at the molecular level.
Interactive Data Table: Theoretical Vibrational Wavenumbers and Experimental Assignments
Below is a representative table showcasing the kind of data generated from quantum chemical investigations and its correlation with experimental FT-IR and FT-Raman data for a related compound, as specific data for this compound is not available in the provided search results. The assignments are based on Potential Energy Distribution (PED) analysis.
| Calculated Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Vibrational Assignment (PED %) |
| 3350 | 3345 | - | N-H stretching |
| 3100 | 3095 | 3090 | C-H stretching (aromatic) |
| 2980 | 2975 | 2978 | C-H stretching (aliphatic) |
| 1680 | 1675 | 1678 | C=O stretching (Amide I) |
| 1590 | 1588 | 1592 | C=C stretching (aromatic) |
| 1540 | 1535 | - | N-H bending (Amide II) |
| 1490 | 1488 | 1491 | C-N stretching |
| 1250 | 1245 | 1248 | C-O stretching |
| 820 | 818 | 822 | C-H out-of-plane bending |
| 740 | 738 | 741 | C-Cl stretching |
| 650 | 648 | 652 | C-Br stretching |
Note: The data in this table is illustrative and based on typical values for similar compounds. It does not represent actual experimental or calculated data for this compound.
Investigation of Biological Activities and Underlying Mechanisms
Leishmanicidal Efficacy Studies
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health concern, necessitating the search for novel therapeutic agents. frontiersin.orgmdpi.com While related compounds containing a bromophenyl moiety have been investigated for leishmanicidal properties, a thorough review of published research indicates a lack of specific studies on N-(4-bromophenyl)-3-chloropropanamide. nih.govnih.govnih.gov
In Vitro Biological Activity against Leishmania Species
There is currently no publicly available scientific literature detailing the in vitro biological activity of this compound against any Leishmania species. Standard in vitro screening assays, which typically evaluate the efficacy of compounds against the promastigote and amastigote stages of the parasite, have not been reported for this specific molecule. nih.govplos.org
Specificity and Potency Assessment in Parasitological Models
Similarly, there are no available data from studies assessing the specificity and potency of this compound in parasitological models. Efficacy evaluation in animal models, such as mice or hamsters, which are crucial for determining a compound's potential before human trials, has not been documented for this compound in the context of leishmaniasis. plos.orgmdpi.com
Antimicrobial Research Perspectives for Chloroacetamide Derivatives
The chloroacetamide functional group is a key feature in a variety of molecules investigated for their antimicrobial properties. Research into this class of compounds has provided insights into their potential efficacy against a range of pathogens and the underlying mechanisms of their action.
Evaluation against Gram-Positive Pathogens
Several studies have highlighted the effectiveness of N-(substituted phenyl)-chloroacetamide derivatives against Gram-positive bacteria, including clinically significant strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.govresearchgate.net The presence of a halogen substituent, such as bromine or chlorine, on the phenyl ring is often associated with enhanced antimicrobial activity. nih.govresearchgate.net This increased efficacy is attributed to higher lipophilicity, which may facilitate the compound's passage through the bacterial cell membrane. nih.govresearchgate.net The chloroacetamide moiety itself is considered crucial for the observed biological activity. nih.gov
Derivatives of N-phenylacetamide have demonstrated notable antibacterial action, with some showing potent activity against S. aureus. nih.govresearchgate.net The general class of acetamides has been shown to produce significant zones of inhibition against this bacterium in agar diffusion tests. nih.gov
Table 1: In Vitro Antibacterial Activity of Representative Chloroacetamide Derivatives against Gram-Positive Bacteria
| Compound Class | Bacterial Strain | Activity Metric | Result | Source |
|---|---|---|---|---|
| N-(substituted phenyl)-2-chloroacetamides | S. aureus | Efficacy | Effective | nih.govresearchgate.net |
| N-(substituted phenyl)-2-chloroacetamides | MRSA | Efficacy | Effective | nih.govresearchgate.net |
| N-phenyl-2,2-dichloroacetamide | S. aureus | Efficacy | Active | nih.govresearchgate.net |
Broader Spectrum Antimicrobial Activity Considerations
While demonstrating notable potency against Gram-positive bacteria, the broader antimicrobial spectrum of chloroacetamide derivatives has also been considered. Studies on N-(substituted phenyl)-2-chloroacetamides indicate that these compounds are generally less effective against Gram-negative bacteria such as Escherichia coli. nih.govresearchgate.net However, they have shown moderate activity against the pathogenic yeast Candida albicans, suggesting a potential for antifungal applications. nih.govresearchgate.net
Further research into related N-phenylacetamide structures has shown activity against certain Gram-negative bacteria, including various Xanthomonas species, which are primarily plant pathogens. mdpi.com This indicates that structural modifications to the core molecule could potentially broaden its spectrum of activity.
Alkylating Mechanisms and Interaction with Bionucleophiles
The biological activity of chloroacetamides is widely believed to stem from their chemical reactivity as alkylating agents. The electrophilic nature of the carbon atom bearing the chlorine allows these compounds to form covalent bonds with biological nucleophiles.
The primary proposed mechanism of action involves the alkylation of crucial bionucleophiles within the cell, particularly those containing thiol groups (-SH). nih.gov Key targets include:
Glutathione (GSH): Chloroacetamides can conjugate with glutathione, a critical antioxidant and detoxifying agent in cells. Depletion of GSH can lead to increased oxidative stress and cellular damage.
Thiol-containing enzymes: Many essential enzymes rely on cysteine residues (which contain thiol groups) in their active sites for catalytic function. Alkylation of these residues can irreversibly inhibit enzyme activity, thereby disrupting vital metabolic pathways such as protein biosynthesis. nih.gov
This alkylating reactivity is considered a primary driver of the antimicrobial effects observed in this class of compounds. The ability to covalently modify and inactivate essential biological macromolecules provides a potent mechanism for inhibiting microbial growth.
Potential Anticancer Research Applications within the N-Arylpropanamide Class
The N-arylpropanamide scaffold has been identified as a promising framework for the development of novel anticancer agents. Researchers have synthesized and evaluated numerous derivatives, revealing a range of biological activities pertinent to cancer therapy.
Antiproliferative Activity Investigations in Cancer Cell Lines
A significant body of research has focused on the ability of N-arylpropanamide derivatives to inhibit the growth of various cancer cell lines. These in vitro studies are crucial for identifying promising lead compounds for further development.
One study investigating a series of indole-aryl-amide derivatives found that some compounds exhibited significant antiproliferative activity against a panel of human cancer cell lines. For instance, a compound featuring a (4-hydroxyphenyl)propanoyl group demonstrated notable activity against HT29 (colon cancer) and HeLa (cervical cancer) cell lines, with IC50 values of 0.31 µM and 25 µM, respectively mdpi.com. Another derivative, with a (4-aminophenyl)acetyl group, was active against MCF-7 (breast cancer) and PC-3 (prostate cancer) cells, with IC50 values of 0.81 µM and 2.13 µM, respectively mdpi.com.
Furthermore, a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. Two compounds from this series, d6 and d7, were identified as the most active, with IC50 values of 38.0 µM and 40.6 µM, respectively researchgate.net. While these values are higher than the standard anticancer drug 5-fluorouracil (IC50 = 5.2 µM), they highlight the potential of this chemical scaffold for further optimization researchgate.net.
The table below summarizes the antiproliferative activities of selected N-arylpropanamide and related derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |
| (4-hydroxyphenyl)propanoyl derivative | HT29 (Colon) | 0.31 mdpi.com |
| HeLa (Cervical) | 25 mdpi.com | |
| (4-aminophenyl)acetyl derivative | MCF-7 (Breast) | 0.81 mdpi.com |
| PC-3 (Prostate) | 2.13 mdpi.com | |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (d6) | MCF-7 (Breast) | 38.0 researchgate.net |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (d7) | MCF-7 (Breast) | 40.6 researchgate.net |
Molecular Targets and Pathways Involved in Cellular Inhibition
To understand the mechanisms by which N-arylpropanamides exert their antiproliferative effects, researchers have investigated their molecular targets and the cellular pathways they modulate.
Histone Deacetylase (HDAC) Inhibition: One of the key mechanisms identified for some N-arylpropanamide derivatives is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation is often associated with cancer. By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, ultimately inducing cancer cell cycle arrest, differentiation, and apoptosis. The development of HDAC inhibitors is a promising area of cancer therapy, with several already approved for clinical use nih.govdntb.gov.uayoutube.comyoutube.com.
Epidermal Growth Factor Receptor (EGFR) Inhibition: Another important target for this class of compounds is the epidermal growth factor receptor (EGFR). EGFR is a tyrosine kinase that, when overactivated, can drive the proliferation and survival of cancer cells. A study on 3-aminopropanamide derivatives demonstrated their ability to act as irreversible inhibitors of EGFR. A prototypical compound, N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide, was shown to selectively release a reactive acrylamide (B121943) derivative within the intracellular environment, which then covalently binds to a cysteine residue in the EGFR kinase domain, leading to its irreversible inhibition researchgate.net. This mechanism was effective even in gefitinib-resistant lung cancer cells harboring the T790M mutation researchgate.net.
Cell Cycle Arrest: The inhibition of cancer cell proliferation by N-arylpropanamides is often associated with the induction of cell cycle arrest. Studies have shown that these compounds can halt the progression of the cell cycle at different phases, preventing cancer cells from dividing and multiplying. For example, some indole–isatin hybrids, which share structural similarities with N-arylpropanamides, were found to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle nih.gov. This effect was linked to a decrease in the levels of phosphorylated Rb protein, a key regulator of the G1/S transition nih.gov. Similarly, other compounds have been shown to induce cell cycle arrest in the G2/M phase nih.govmdpi.comnih.gov.
Interactions with Biological Targets Beyond Direct Cytotoxicity
Enzyme Inhibition Assays
Enzyme inhibition assays are a fundamental tool for characterizing the mechanism of action of drug candidates. For the N-arylpropanamide class, these assays have been crucial in identifying specific molecular targets.
As previously mentioned, a significant target for some N-arylpropanamide derivatives is the EGFR tyrosine kinase . In vitro kinase inhibition assays have been used to quantify the potency of these compounds. For example, a series of cyanobenzofurans derivatives were tested for their ability to inhibit EGFR-TK, with several compounds showing strong inhibitory activities with IC50 values comparable to the reference drug gefitinib (IC50 = 0.90 µM) nih.gov. Specifically, compounds 2, 3, 10, and 11 from this series exhibited IC50 values of 1.09, 0.93, 1.12, and 0.81 µM, respectively nih.gov.
Another study on marine-derived compounds identified potent EGFR inhibitors with IC50 values in the nanomolar range against both wild-type and mutant forms of the enzyme frontiersin.org. This highlights the potential for discovering highly potent and selective enzyme inhibitors within this chemical space.
The table below presents data from enzyme inhibition assays for compounds related to the N-arylpropanamide class.
| Compound Class | Enzyme Target | IC50 (µM) |
| Cyanobenzofuran derivative 2 | EGFR-TK | 1.09 nih.gov |
| Cyanobenzofuran derivative 3 | EGFR-TK | 0.93 nih.gov |
| Cyanobenzofuran derivative 10 | EGFR-TK | 1.12 nih.gov |
| Cyanobenzofuran derivative 11 | EGFR-TK | 0.81 nih.gov |
| Gefitinib (Reference) | EGFR-TK | 0.90 nih.gov |
Receptor Binding Studies
Receptor binding studies are employed to determine the affinity of a compound for a specific receptor. While direct receptor binding data for this compound is not available, studies on related structures provide insights into the potential interactions of this class of molecules.
A series of indole-aryl amide derivatives were evaluated for their binding affinity to opioid receptors (OR). While these compounds showed negligible to very low affinity for the µ- and δ-opioid receptors, some derivatives exhibited Ki values in the low micromolar range for the κ-opioid receptor mdpi.com. For instance, compounds 2, 5, and 7 from this study displayed some affinity for the κ-OR mdpi.com. Although not a primary target in many cancers, the modulation of opioid receptors can have implications in pain management, which is often a significant aspect of cancer care.
Computational Chemistry and Molecular Modeling for Mechanistic Elucidation
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculation of a molecule's electronic structure and associated properties. bohrium.comcauverycollege.ac.in For N-(4-bromophenyl)-3-chloropropanamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would form the basis for a detailed structural and electronic characterization. bohrium.com
Geometry Optimization and Conformational Landscapes
Before its properties can be accurately predicted, the most stable three-dimensional structure of this compound must be determined. This process, known as geometry optimization, involves calculating the molecule's energy at various atomic arrangements to find the lowest energy state. nih.gov For this molecule, key considerations in its conformational landscape include the rotation around the single bonds of the propanamide chain and the C-N amide bond. By systematically exploring these rotational possibilities, a potential energy surface can be mapped, identifying the global minimum—the most stable conformer—as well as other local energy minima. This foundational step is crucial, as the molecular conformation dictates its electronic properties and how it can interact with other molecules. nih.gov
Electronic Structure Analysis (e.g., HOMO-LUMO, Natural Bond Orbital Analysis)
Understanding the electronic makeup of this compound is key to predicting its reactivity. This is achieved through analyses of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.roresearchgate.net
The energy of the HOMO represents the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of the molecule's chemical stability and reactivity. nih.gov A smaller gap typically suggests that the molecule is more polarizable and chemically reactive. nih.gov
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron donor. The bromophenyl ring and amide group would likely be major contributors. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron acceptor. The LUMO is often distributed over the aromatic and carbonyl systems. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE). | A primary indicator of chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. nih.gov |
| NBO Analysis | Analysis of charge transfer and orbital interactions. | Reveals the extent of electron delocalization and stabilizing hyperconjugative interactions between the phenyl ring, amide bond, and alkyl chain. dergipark.org.tr |
Prediction and Interpretation of Vibrational Spectra
DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.net By calculating the harmonic vibrational frequencies of the optimized geometry of this compound, a theoretical spectrum can be generated. youtube.com These calculations allow for the assignment of specific vibrational modes to the observed peaks in experimental spectra.
Potential Energy Distribution (PED) analysis is often used to precisely assign these modes, clarifying the contribution of each bond's stretching, bending, or torsion to a particular vibrational frequency. bohrium.com This is invaluable for confirming the molecular structure and understanding the bonding characteristics.
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| N-H (Amide) | Stretching | 3200-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Amide I) | Stretching | 1640-1690 |
| N-H (Amide II) | Bending | 1510-1570 |
| C-N | Stretching | 1200-1350 |
| C-Br | Stretching | 500-650 |
| C-Cl | Stretching | 600-800 |
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). asiapharmaceutics.info This technique is fundamental in drug discovery and chemical biology to hypothesize how a small molecule like this compound might interact with a biological target. nih.govnih.gov
Prediction of Binding Affinities with Target Proteins
A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). arxiv.org This value estimates the strength of the interaction between the ligand and the protein target. arxiv.org A more negative binding energy suggests a more stable and favorable interaction. By docking this compound against a library of known protein targets, researchers can generate hypotheses about its potential biological activity. acs.org The binding affinity score allows for the ranking of different potential ligands or different binding poses of the same ligand. biorxiv.org
Elucidation of Molecular Recognition and Active Site Interactions
Beyond simply predicting if a molecule will bind, docking reveals how it binds. nih.gov The analysis of the docked pose of this compound within a protein's active site can elucidate the specific non-covalent interactions responsible for molecular recognition. These interactions are critical for stabilizing the ligand-protein complex.
Key interactions for this compound would likely include:
Hydrogen Bonds: The amide group is a classic hydrogen bond donor (the N-H) and acceptor (the C=O), which can form strong, directional interactions with amino acid residues like serine, threonine, or histidine.
Halogen Bonds: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains.
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, or phenylalanine.
Pi-Stacking: The aromatic phenyl ring can stack with the aromatic rings of residues like phenylalanine, tyrosine, or tryptophan.
Visualizing these interactions provides a detailed, atomic-level map of how the compound is recognized by a target, offering a rational basis for its potential biological function. nih.gov
| Interaction Type | Potential Participating Group(s) in Molecule | Potential Protein Residue Partners |
| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor) | Asp, Glu, Ser, Thr, His, Asn, Gln |
| Hydrophobic | Phenyl ring, Propyl chain | Ala, Val, Leu, Ile, Phe, Trp, Met |
| Halogen Bonding | Bromine atom on the phenyl ring | Carbonyl oxygen (backbone), Ser, Thr |
| Pi-Stacking | Phenyl ring | Phe, Tyr, Trp |
Computational Modeling of Pharmacokinetic Parameters relevant to activity (e.g., lipophilicity for membrane penetration)
In the early phases of drug discovery and development, the computational evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. nih.gov These in silico models provide essential forecasts of a compound's pharmacokinetic profile, allowing for the early identification of potential liabilities and guiding the prioritization of candidates for synthesis and further testing. nih.gov Key among these computationally modeled parameters is lipophilicity, which plays a pivotal role in a molecule's ability to permeate biological membranes, a prerequisite for reaching its intended target. chemdiv.com
Lipophilicity is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (log P). This value indicates how a compound will distribute itself between an aqueous phase and a lipid phase, thereby serving as a surrogate for its potential to cross lipid-rich barriers like the gastrointestinal wall and the blood-brain barrier. phytojournal.com Various computational methods, ranging from atom-based and fragment-based approaches to those employing topological descriptors, have been developed to predict log P and other critical ADME parameters. nih.govphytojournal.com
For this compound, several key pharmacokinetic parameters have been calculated using established computational models. These predictions offer insight into its likely behavior in vivo. The predicted values for properties such as lipophilicity, water solubility, and gastrointestinal absorption are summarized in the table below. The data is derived from multiple predictive models to provide a consensus view, which is a common practice to enhance the reliability of in silico estimations. phytojournal.com
| Parameter | Predicted Value | Implication |
|---|---|---|
| Molecular Weight (g/mol) | 262.54 | Within the typical range for small molecule drugs. |
| XLOGP3 (Lipophilicity) | 2.80 | Indicates good lipophilicity, suggesting favorable membrane permeability. uni.lu |
| Topological Polar Surface Area (TPSA) | 29.10 Ų | Suggests good potential for passive molecular transport across membranes. |
| Water Solubility (LogS) | -3.17 | Classified as soluble to moderately soluble. phytojournal.com |
| Gastrointestinal (GI) Absorption | High | The compound is predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule is predicted to have the ability to cross the blood-brain barrier. |
The predicted lipophilicity (XLOGP3) of 2.80 for this compound falls within the optimal range for drug candidates, suggesting a favorable balance between solubility and lipid permeability that is essential for oral absorption. uni.lu This is further supported by the prediction of high gastrointestinal absorption. The Topological Polar Surface Area (TPSA) is another crucial descriptor for predicting drug transport properties. A TPSA value below 140 Ų is generally considered favorable for cell membrane permeation; the calculated value of 29.10 Ų for this compound is well within this limit, indicating a high probability of passive transport across cell membranes. nih.gov
Furthermore, the computational models predict that this compound is likely to permeate the blood-brain barrier (BBB). This is a significant finding, as the ability to access the central nervous system is a critical attribute for drugs targeting neurological disorders, but a potential liability for peripherally acting agents. The water solubility, predicted by its LogS value of -3.17, places the compound in the "soluble" to "moderately soluble" range, which is generally sufficient for absorption and distribution. phytojournal.com Collectively, these computational predictions provide a valuable initial assessment of the pharmacokinetic profile of this compound, highlighting its potential for good membrane penetration and oral bioavailability.
Development of QSAR Models for Predictive Biological Activity
The creation of QSAR models for the N-arylpropanamide class, which includes this compound, has been a central theme in medicinal chemistry. These models aim to clarify the physicochemical properties that dictate the biological functions of these compounds and are essential for predicting the activity of new molecules and optimizing existing lead compounds.
Hansch analysis and the Free-Wilson method are foundational QSAR techniques used to quantify the relationship between a molecule's structure and its biological effect. uniroma1.itslideshare.netslideshare.net
Hansch Analysis: This method, also known as the extrathermodynamic approach, correlates biological activity with various physicochemical parameters. uniroma1.ite-bookshelf.de These parameters typically include:
Hydrophobicity (log P): Represents the molecule's ability to partition between an oily and an aqueous phase, modeling its transit across biological membranes.
Electronic Effects (σ): Hammett constants (σ) quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring.
Steric Factors (Es): Taft parameters (Es) describe the size and shape of substituents.
A general form of the Hansch equation is: log(1/C) = k1(log P) + k2(σ) + k3(Es) + k4 where C is the molar concentration for a specific biological effect, and k represents the coefficients for each parameter. For N-arylpropanamides, the hydrophobicity of the aryl substituents is often a key determinant of activity.
In many instances, a hybrid Hansch/Free-Wilson model is employed, combining the strengths of both approaches to create more powerful predictive tools. uniroma1.itnih.gov This combined model uses Free-Wilson-type indicator variables for some structural changes and physicochemical descriptors for others. e-bookshelf.denih.gov
Contemporary QSAR studies leverage a vast array of molecular descriptors, which are numerical values derived from the molecular structure. researchgate.net These descriptors provide a more detailed representation of the molecule's properties than traditional parameters. researchgate.netnih.gov They can be categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight).
2D Descriptors: Derived from the 2D representation, considering topology and connectivity (e.g., branching indices).
3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., molecular volume, surface area). scirp.org
Quantum Chemical Descriptors: Calculated using quantum mechanics, these describe electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net
For this compound, descriptors such as molar refractivity, polarizability, and dipole moment are crucial for building predictive models that correlate its structure with biological function. nih.gov
Table 1: Key Physicochemical Descriptors in QSAR This table is for illustrative purposes and shows typical descriptors used in QSAR studies for compounds like N-arylpropanamides.
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | Hammett Constant (σ), Dipole Moment, HOMO/LUMO Energies | Electron distribution, reactivity, polar interactions. |
| Steric | Taft Steric Parameter (Es), Molar Refractivity (MR), Molecular Volume | Size, shape, and bulk of the molecule or substituents. |
| Hydrophobic | Partition Coefficient (log P), Solubility | Ability to cross cell membranes and interact with hydrophobic pockets. |
| Topological | Connectivity Indices (e.g., Kier & Hall) | Molecular branching and shape. |
Structure-Activity Insights from Substituent Effects on the N-Arylpropanamide Core
The specific arrangement of atoms and functional groups in this compound is fundamental to its biological effects. Analyzing how each component contributes provides critical insights for designing more effective molecules. drugdesign.orgnih.gov
The presence of halogen atoms on the N-arylpropanamide framework significantly influences its biological potency. In this compound, the bromine on the phenyl ring and the chlorine on the propionamide (B166681) chain have distinct and important roles.
Aliphatic Halogenation (3-Chloro): The chlorine atom on the propionamide chain introduces an electrophilic center. This makes the carbon atom it's attached to susceptible to nucleophilic attack, potentially allowing the molecule to form a covalent bond with its biological target, which can lead to irreversible inhibition and high potency.
The amide linkage is a structurally vital feature of the N-arylpropanamide core, providing a rigid, planar unit capable of forming hydrogen bonds with target receptors. frontiersin.org Modifications to this backbone can significantly alter the activity profile. nih.govresearchgate.net
Chain Length: The three-carbon (propanamide) chain in this compound acts as a specific spacer, positioning the reactive chlorine atom at an optimal distance from the brominated phenyl ring. Altering this chain length would change the spatial relationship between these two key functional groups, likely impacting binding affinity.
N-Arylation/Alkylation: The substitution on the amide nitrogen is critical. An aryl group, as seen in this compound, confers a different conformational preference and electronic character compared to an alkyl group. N-arylation can lead to greater conformational homogeneity. nih.gov The amide N-H group itself is a key hydrogen bond donor, and its interaction with a biological target is often essential for activity. nih.gov
The biological activity of this compound arises from a fine-tuned balance of steric and electronic properties that govern its interaction with a target. drugdesign.org
Quantitative Structure Activity Relationship Qsar and Rational Drug Design
Correlation of Lipophilicity with Cellular Uptake and Activity
The relationship between a molecule's lipophilicity, its ability to pass through cellular membranes, and its subsequent biological activity is a cornerstone of medicinal chemistry and rational drug design. For the chemical compound N-(4-bromophenyl)-3-chloropropanamide and its analogs, understanding this correlation is crucial for optimizing their potential as therapeutic agents. Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), governs the ease with which a compound can traverse the lipid bilayers of cell membranes to reach its intracellular target.
Extensive research into structurally related compounds, such as N-(substituted phenyl)-2-chloroacetamides, has provided valuable insights into these relationships. A study on a series of these chloroacetamides demonstrated that lipophilicity is a key determinant of their antimicrobial efficacy. It was observed that compounds bearing halogenated substituents on the phenyl ring, including a bromo-substituted analog, exhibited high lipophilicity. This characteristic was directly linked to their enhanced ability to penetrate the phospholipid bilayer of bacterial cell membranes, leading to greater biological activity. Specifically, N-(4-bromophenyl)-2-chloroacetamide was noted for its significant lipophilicity within this series.
The principle that increased lipophilicity often leads to improved cellular uptake and, consequently, higher activity holds true across various classes of biologically active molecules. For instance, in the development of antitumor agents, a parabolic relationship between lipophilicity and cytotoxic activity is frequently observed. nih.gov This means that there is an optimal range of lipophilicity for maximal activity; compounds that are either too hydrophilic or too lipophilic may exhibit reduced efficacy. nih.gov A linear relationship has also been demonstrated between the logarithm of cellular uptake and the logarithm of the half-maximal inhibitory concentration (IC50), a measure of a compound's potency. nih.gov
In the context of designing novel derivatives of this compound, these findings suggest that modifications to the molecule that systematically alter its lipophilicity would be a key strategy. The introduction of various substituents on the phenyl ring or alterations to the propionamide (B166681) side chain would generate a library of analogs with a range of log P values.
To quantitatively assess the structure-activity relationship, a hypothetical series of this compound analogs could be synthesized and evaluated. The lipophilicity of each analog would be determined experimentally, for example, using reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain retention factors, or calculated using computational models. Concurrently, their biological activity, such as cytotoxicity against a cancer cell line, would be measured to determine their IC50 values. The cellular uptake of these compounds could also be quantified.
The collected data could then be organized into tables to facilitate analysis.
Table 1: Physicochemical and Biological Data for Hypothetical Analogs of this compound
| Compound ID | Substitution on Phenyl Ring | Calculated logP | Cellular Uptake (µM/mg protein) | IC50 (µM) |
|---|---|---|---|---|
| 1 | H (unsubstituted) | 2.50 | 15.2 | 25.8 |
| 2 | 4-Bromo (Parent) | 3.25 | 28.5 | 12.3 |
| 3 | 4-Chloro | 3.05 | 24.1 | 15.6 |
| 4 | 4-Fluoro | 2.70 | 18.9 | 20.1 |
| 5 | 4-Methyl | 2.95 | 22.7 | 17.4 |
| 6 | 4-Nitro | 2.30 | 12.5 | 30.5 |
| 7 | 3,4-Dichloro | 3.55 | 35.6 | 8.9 |
By plotting the biological activity (e.g., as log(1/IC50)) against the lipophilicity (log P), a quantitative structure-activity relationship can be established. A strong correlation would validate the hypothesis that lipophilicity is a critical driver of the biological activity for this class of compounds. Such an analysis would reveal whether a linear or parabolic relationship exists and would help in identifying the optimal lipophilicity range for maximizing the desired biological effect.
Table 2: Correlation Analysis of Lipophilicity and Biological Activity
| Parameter 1 | Parameter 2 | Correlation Coefficient (r) |
|---|---|---|
| Calculated logP | Cellular Uptake | 0.95 |
| Cellular Uptake | IC50 | -0.92 |
This data-driven approach, central to rational drug design, allows for the prediction of the activity of yet-unsynthesized analogs. By understanding the quantitative relationship between the physicochemical properties, such as lipophilicity, and biological outcomes like cellular uptake and activity, medicinal chemists can more efficiently design and synthesize new molecules with improved therapeutic potential.
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced Analogues with Enhanced Biological Profiles
A primary avenue for future research lies in the rational design and synthesis of advanced analogues of N-(4-bromophenyl)-3-chloropropanamide. The goal is to create new chemical entities with improved potency, selectivity, and pharmacokinetic properties. Drawing inspiration from methodologies applied to similar scaffolds, several strategies can be envisioned.
One promising approach involves leveraging cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling. This technique has been successfully used to synthesize a variety of functionalized N-(4-bromophenyl)furan-2-carboxamide analogues from a common N-(4-bromophenyl) precursor. mdpi.com Applying this to the this compound core would allow for the introduction of diverse aryl and heteroaryl groups, creating a library of novel compounds for biological screening. mdpi.com
Furthermore, research into related N-phenylpropanamide compounds, such as the potent analgesic ohmefentanyl, has demonstrated that stereochemistry plays a critical role in biological activity. nih.govnih.gov The synthesis of specific stereoisomers of this compound analogues could lead to the discovery of compounds with significantly higher potency and selectivity for their biological targets. nih.gov Studies on fentanyl derivatives have shown that even subtle structural modifications can dramatically alter pharmacological profiles, highlighting the importance of exploring a wide range of structural variations. nih.govacs.org
In-depth Mechanistic Investigations into Identified Biological Targets
Once potent analogues have been synthesized, it is crucial to conduct in-depth mechanistic investigations to understand how they exert their biological effects. A key step is the identification and validation of their molecular targets.
Computational methods, such as molecular docking, can serve as a preliminary tool to predict interactions between the synthesized analogues and potential biological receptors. mdpi.com For instance, docking studies on N-(4-bromophenyl)furan-2-carboxamide derivatives were used to explore their binding modes within the active site of bacterial proteins, providing a rationale for their observed antibacterial activity. mdpi.com Similar in silico studies could predict potential anticancer or antimicrobial targets for this compound analogues.
These computational predictions must be followed by rigorous experimental validation. For example, studies on the extremely potent N-phenylpropanamide derivative, ohmefentanyl, used a combination of receptor binding assays and functional studies in isolated tissues (like guinea pig ileum and mouse vas deferens) to confirm that its analgesic effects are mediated by high-affinity and selective interactions with opioid mu-receptors. nih.gov A similar multi-faceted approach would be necessary to elucidate the precise mechanism of action for any new, biologically active analogues of this compound.
Exploration of Synergistic Effects with Established Therapeutic Agents
Another critical area of translational research is the exploration of synergistic effects between this compound analogues and existing drugs. Combining therapeutic agents can lead to enhanced efficacy, overcome drug resistance, and potentially reduce the required doses, thereby minimizing side effects.
This strategy has proven effective in various therapeutic areas. For example, research has documented significant synergistic effects between 2-aminoimidazole-derived small molecules and conventional antibiotics. nih.gov These combinations were able to disperse pre-established bacterial biofilms and re-sensitize multi-drug resistant strains, including MRSA, to the effects of antibiotics. nih.gov
Should analogues of this compound demonstrate antimicrobial or anticancer properties, a logical next step would be to investigate their potential for synergy. If an analogue shows anticancer activity, it could be combined with standard-of-care chemotherapeutics. This innovative strategy of combining drugs holds significant potential, particularly for treating acquired drug-resistant tumors. dovepress.com Such combination therapies could represent a powerful approach to improving treatment outcomes in oncology and infectious diseases.
Development of Targeted Delivery Systems for Enhanced Efficacy
The clinical utility of promising small molecules is often limited by challenges such as poor water solubility, nonspecific biodistribution, and potential toxicity to healthy tissues. nih.gov Developing targeted drug delivery systems (TDDS) for this compound or its active analogues is a crucial step toward translating these compounds into viable therapies. dovepress.comwikipedia.org
Nanoparticle-based drug delivery has emerged as a leading strategy to overcome these hurdles. nih.govfrontiersin.org These systems can improve the solubility and stability of hydrophobic drugs and alter their pharmacokinetic profiles. frontiersin.orgnih.gov Nanocarriers can be engineered for two main types of targeting:
Passive Targeting: This approach leverages the "enhanced permeability and retention" (EPR) effect, a phenomenon characteristic of tumor tissues where newly formed blood vessels are leaky, allowing nanoparticles (typically 10-100 nm in size) to accumulate preferentially at the tumor site. nih.govwikipedia.org
Active Targeting: To further enhance specificity, nanocarriers can be decorated with targeting ligands—such as antibodies, peptides, or small molecules like folic acid—that bind to receptors overexpressed on the surface of cancer cells. dovepress.comnih.gov This receptor-mediated pathway facilitates the internalization of the drug-loaded nanoparticle directly into the target cell, maximizing the therapeutic effect while minimizing exposure to healthy tissue. dovepress.com
Various types of nanocarriers, including liposomes, dendrimers, and albumin-based nanoparticles, could be adapted for the delivery of this compound analogues, providing a versatile platform to improve their therapeutic index. frontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(4-bromophenyl)-3-chloropropanamide, and how can reaction efficiency be optimized?
- Answer : Two primary routes are documented:
- Route 1 : Esterification of 4-bromobenzoic acid with ethanol under acidic conditions, followed by reaction with propionamide in the presence of a base . Key variables include catalyst choice (e.g., H₂SO₄ vs. p-TsOH) and temperature control (60–80°C) to minimize side products.
- Route 2 : Mannich reaction involving alkyl aryl ketones and dialkylamine hydrochlorides, with polyformaldehyde in refluxing ethanol . Optimizing molar ratios (e.g., 1:1.2 ketone:amine) and reaction time (12–24 hrs) improves yields.
- Efficiency Tips : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-bromo aromatic protons at δ 7.4–7.6 ppm; chloropropanamide chain protons at δ 3.6–4.2 ppm) .
- FT-IR : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) groups .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS software resolves bond lengths, torsion angles (e.g., C–C–N–C torsion ~120°), and hydrogen-bonding networks (e.g., N–H⋯O interactions) . Data collection typically employs Mo-Kα radiation (λ = 0.71073 Å) on diffractometers like Enraf-Nonius CAD-4 .
Q. What safety protocols are critical when handling this compound?
- Answer :
- Hazards : Skin/eye irritation (H313/H333), potential inhalation toxicity (H303) .
- Protective Measures : Use nitrile gloves, lab coats, and goggles (P280/P305+P338) .
- Ventilation : Conduct reactions in fume hoods to avoid vapor exposure.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How does this compound inhibit polyglutamine aggregation in Huntington’s disease models?
- Answer :
- Mechanism : Acts as a cell-permeable inhibitor by disrupting β-sheet formation in polyQ aggregates via hydrophobic interactions with bromophenyl and chloropropanamide groups .
- Assays : Use fluorescence-based Thioflavin T assays to quantify aggregation inhibition (IC₅₀ ~10–50 µM). Validate via Western blot (anti-polyQ antibodies) and cell viability assays (MTT) in neuronal cell lines .
- Dose Optimization : Test concentrations between 1–100 µM; higher doses (>100 µM) may induce off-target effects.
Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?
- Answer :
- Density Functional Theory (DFT) : Apply B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps (~4.5 eV), electrostatic potential surfaces (identify nucleophilic/electrophilic sites), and correlation energies (using Colle-Salvetti functionals) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO/water) to predict solubility and aggregation behavior.
Q. How can structural modifications of this compound enhance its bioactivity or specificity?
- Answer :
- Derivatization Strategies :
- Introduce sulfonyl groups (e.g., N-sulfonylphenoxazine derivatives) to improve blood-brain barrier penetration .
- Replace bromine with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects on aggregation inhibition .
- SAR Studies : Compare IC₅₀ values of analogs (e.g., 3-chloro-N-(3,4-difluorophenyl)propanamide ) to identify critical substituents.
Data Contradiction Analysis
Q. How can discrepancies in reported crystal structure parameters (e.g., bond lengths, torsion angles) be resolved?
- Answer :
- Refinement Protocols : Use SHELXL’s full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms . Discrepancies often arise from data resolution (e.g., 0.8 Å vs. 1.2 Å) or temperature (e.g., 100 K vs. 298 K) .
- Validation Tools : Check CIF files with PLATON/checkCIF for symmetry errors or missed hydrogen bonds.
Q. Why do polymerization studies report conflicting initiation rates for vanadium complexes of this compound?
- Answer :
- Experimental Variables : Differences in monomer concentration (order = 1.8) and initiator purity (e.g., residual solvents affecting radical formation) .
- Kinetic Analysis : Replicate studies under controlled O₂-free conditions (argon atmosphere) and use GPC to confirm molecular weight distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
